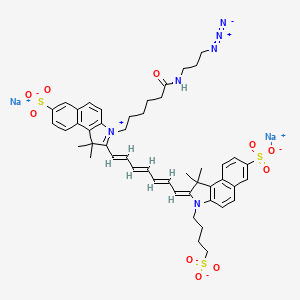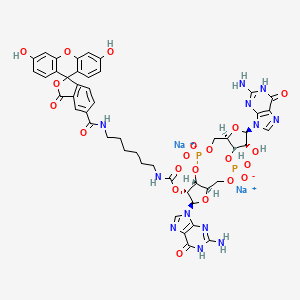
2'-Fluo-AHC-c-di-GMP (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluo-AHC-c-di-GMP (sodium) is a multifunctional dye used extensively in biological experiments. It is a fluorescent analogue of the bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP). This compound is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Preparation Methods
The synthesis of 2’-Fluo-AHC-c-di-GMP (sodium) involves conjugating a fluoresceinyl group to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic steps include the use of various reagents and conditions such as 1H-tetrazole, iodine, pyridine, dichloromethane, and aqueous ammonia . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2’-Fluo-AHC-c-di-GMP (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium sulfide are often used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-Fluo-AHC-c-di-GMP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reactions.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.
Medicine: Used in diagnostic applications to detect biomolecules and study tissue pathology.
Industry: Employed in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 2’-Fluo-AHC-c-di-GMP (sodium) involves its ability to fluoresce when excited by light at a specific wavelength (λ exc 494 nm) and emit light at another wavelength (λ em 517 nm). This fluorescence allows researchers to track and observe various biological processes. The dye is conjugated via a 9-atom spacer to one of the 2’-hydroxy groups, which facilitates its incorporation into biological systems .
Comparison with Similar Compounds
2’-Fluo-AHC-c-di-GMP (sodium) is unique due to its specific fluorescent properties and its ability to be used in a wide range of applications. Similar compounds include:
Cyclic diguanosine monophosphate (c-di-GMP): The parent compound without the fluorescent modification.
Other fluorescent dyes: Such as fluorescein and rhodamine, which are used for similar purposes but may have different excitation and emission wavelengths
These similar compounds highlight the versatility and uniqueness of 2’-Fluo-AHC-c-di-GMP (sodium) in scientific research.
Properties
Molecular Formula |
C48H46N12Na2O21P2 |
|---|---|
Molecular Weight |
1234.9 g/mol |
IUPAC Name |
disodium;[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-18-hydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate |
InChI |
InChI=1S/C48H48N12O21P2.2Na/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48;;/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66);;/q;2*+1/p-2/t29-,30-,33-,34-,35-,36-,42-,43-;;/m1../s1 |
InChI Key |
QYUUGROCOBLPQW-ZXIRLDLASA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



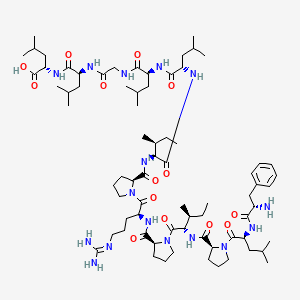
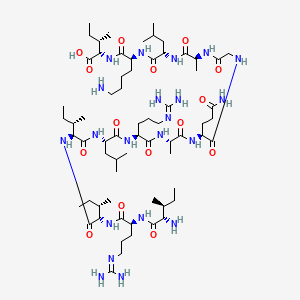
![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)

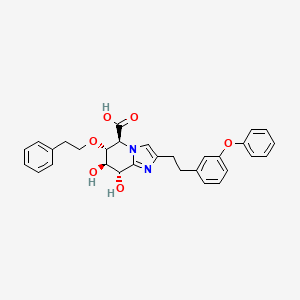
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

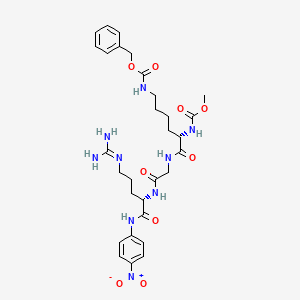

![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
